8-(1-Butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether
Description
Properties
IUPAC Name |
8-(1-butoxyethenyl)-2-methoxy-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-5-10-19-11(2)12-8-9-16-13-6-7-14(18-3)17-15(12)13/h6-9H,2,4-5,10H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJYFKLHAQZOOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=C)C1=C2C(=NC=C1)C=CC(=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(1-Butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether is part of the naphthyridine family, which has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a naphthyridine core substituted with a butoxyvinyl group and a methyl ether, contributing to its unique chemical properties. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antibacterial properties. For instance, studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be significantly lower than those of conventional antibiotics, highlighting their potential as broad-spectrum antibacterial agents .
Table 1: Antibacterial Efficacy of Naphthyridine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 12 |
| E. coli | 15 | |
| Pseudomonas aeruginosa | 20 |
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been explored in various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways. Specifically, the upregulation of caspase genes has been noted, indicating a mechanism involving programmed cell death .
Case Study: Apoptotic Induction in Cancer Cells
In a study examining the effects of this compound on human cancer cell lines (e.g., MCF7 breast cancer cells), it was found that treatment resulted in significant cell death compared to untreated controls. The compound was observed to upregulate caspase-3 expression, a critical mediator of apoptosis.
Findings:
- Cell Viability Reduction: A reduction in viability by approximately 70% at a concentration of 25 µM after 48 hours.
- Caspase Activation: Increased caspase-3 activity was measured using a colorimetric assay.
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation: Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: Inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Oxidative Stress Induction: The generation of reactive oxygen species (ROS) leading to cellular damage and apoptosis.
Scientific Research Applications
Antibacterial Properties
One of the most significant applications of 8-(1-butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether is its antibacterial activity. Research indicates that derivatives of naphthyridine compounds exhibit strong antibacterial effects against various pathogenic bacteria. These compounds are particularly effective against strains such as Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.
Therapeutic Applications
The therapeutic potential of this compound extends beyond antibacterial uses. It has been investigated for its possible roles in treating other diseases due to its bioactive properties.
Case Studies
- Antimicrobial Resistance : A study highlighted the effectiveness of naphthyridine derivatives in combating antibiotic-resistant strains of bacteria. The findings suggested that these compounds could serve as a basis for new antibiotic formulations aimed at treating resistant infections .
- Pharmaceutical Formulations : Research into pharmaceutical compositions containing naphthyridine derivatives has shown promising results in enhancing the bioavailability and efficacy of existing drugs when combined with these compounds .
Agricultural Applications
In addition to medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide.
Efficacy Against Plant Pathogens
Research suggests that certain naphthyridine derivatives can inhibit the growth of plant pathogens, thereby protecting crops from diseases. This application is critical in sustainable agriculture practices aimed at reducing chemical pesticide use.
Data Tables
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares substituents, synthesis methods, and applications of 8-(1-butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether with structurally related naphthyridine derivatives:
Key Observations :
- Synthesis Efficiency : The Friedlander reaction (70% yield in ) is highly efficient for fused naphthyridines, whereas alkylation () or sulfonation () routes may require harsher conditions.
Physicochemical and Spectroscopic Properties
Spectroscopic data for similar compounds highlight methodologies applicable to the target compound’s characterization:
For the target compound, HMBC NMR (as used in ) would be critical to confirm the positions of the butoxyvinyl and methyl ether groups. The vinyl moiety’s IR absorption (~1620–1680 cm⁻¹ for C=C) and ^1H NMR signals (~4.5–6.5 ppm for vinyl protons) are anticipated.
Reactivity and Functional Group Behavior
- Ether Reactivity : The methyl ether group is relatively inert under basic conditions but may undergo demethylation with strong acids (e.g., BBr₃) .
Preparation Methods
Key Synthetic Steps
The preparation of 8-(1-Butoxyvinyl)naphthyridin-2-yl methyl ether involves the following critical stages:
Formation of the 1,5-Naphthyridine Core with 2-Methyl Ether Substitution
The starting point is the synthesis of the 1,5-naphthyridine ring system bearing a methyl ether at the 2-position. This can be achieved via nucleophilic substitution of a suitable halogenated naphthyridine precursor with methanol under basic conditions, typically using potassium tert-butoxide or sodium hydride in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).Introduction of the 8-Position Functional Group
The 8-position is functionalized with a vinyl group bearing a butoxy substituent. This is accomplished by reacting an 8-hydroxy or 8-aldehyde intermediate with an appropriate butoxyvinyl reagent or by Wittig-type olefination using a phosphonium ylide derived from butoxy-substituted alkyl halides.Oxidation and Reduction Steps
Oxidation of alcohol intermediates to aldehydes or ketones is commonly carried out using Dess-Martin periodinane, IBX (o-iodoxybenzoic acid), or Swern oxidation (oxalyl chloride/DMSO). Reduction steps, such as catalytic hydrogenation, are employed to remove protecting groups or reduce double bonds where necessary.Use of Catalysts and Bases
Catalytic hydrogenation typically uses 5-20% palladium on activated carbon under mild hydrogen pressure (1 atm) in solvents like methanol, ethanol, or THF. Bases such as triethylamine, potassium carbonate, or cesium carbonate facilitate substitution reactions and coupling steps.Phase Transfer Catalysis
Phase transfer catalysts like tetrabutylammonium chloride or bromide are used to enhance coupling reactions involving diols or alkoxy substituents, promoting higher yields and reducing by-products.
Representative Reaction Conditions and Solvents
| Step | Reagents/Catalysts | Solvents | Temperature/Time | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Potassium tert-butoxide, NaH | THF, DMF | Room temperature to reflux | For methyl ether introduction at C-2 |
| Oxidation | Dess-Martin periodinane, IBX, PCC | CH2Cl2, THF, DMSO | 0°C to room temperature | To form aldehyde intermediates |
| Olefination | Phosphonium ylide (butoxyvinyl) | THF, Dioxane | -78°C to room temperature | Wittig reaction to install vinyl group |
| Catalytic hydrogenation | Pd/C (5-20%) | MeOH, EtOH, THF | 1-5 atm H2, 1-48 hours | For reduction and deprotection |
| Substitution/coupling | Triethylamine, K2CO3, Cs2CO3 | THF, DMF, NMP, DMSO | Room temperature to reflux | For coupling with piperazine/piperidine |
| Phase transfer catalysis | Tetrabutylammonium chloride/bromide | Biphasic system (organic/aqueous) | Room temperature to mild heating | Enhances coupling efficiency |
Example Synthetic Scheme (Conceptual)
Starting from 2,7-dichloro-1,5-naphthyridine, react with methanol and base to yield 2-methoxy-7-chloro-1,5-naphthyridine.
Functionalize the 8-position via lithiation or metalation followed by reaction with butoxyvinyl electrophile or Wittig reagent to introduce the 1-butoxyvinyl substituent.
Purify the product by chromatography and confirm structure by NMR and mass spectrometry.
Research Findings and Optimization Notes
Oxidation Efficiency: Dess-Martin periodinane provides mild and selective oxidation of alcohols to aldehydes without over-oxidation, crucial for sensitive intermediates.
Phase Transfer Catalysis: Use of tetrabutylammonium salts significantly improves coupling yields and reduces dimeric by-products, enabling milder reaction conditions.
Catalytic Hydrogenation: Palladium on carbon is effective for debenzylation and reduction steps, with reaction times optimized between 12 to 24 hours for complete conversion.
Solvent Effects: Polar aprotic solvents like DMF and DMSO facilitate nucleophilic substitutions and metal-catalyzed couplings, while ethers such as THF and dioxane are preferred for organometallic reactions due to their coordinating ability.
Base Selection: Strong non-nucleophilic bases such as potassium tert-butoxide and lithium bis(trimethylsilyl)amide are preferred for metalation steps to avoid side reactions.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Conditions | Impact on Synthesis |
|---|---|---|
| Oxidizing Agent | Dess-Martin periodinane, IBX | High selectivity, mild conditions |
| Reducing Agent | Pd/C with H2 (1 atm) | Efficient deprotection and reduction |
| Base for Substitution | Triethylamine, K2CO3, Cs2CO3 | Facilitates nucleophilic attack |
| Solvent | THF, DMF, DMSO, CH2Cl2 | Solubility and reaction rate control |
| Phase Transfer Catalyst | Tetrabutylammonium chloride/bromide | Enhances coupling efficiency |
| Temperature Range | -78°C to reflux | Controls reaction selectivity |
| Reaction Time | 1 hour to 48 hours | Ensures completion of steps |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
